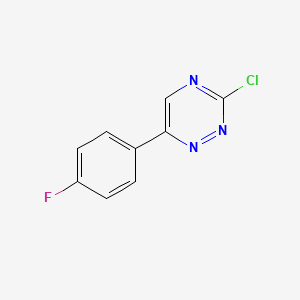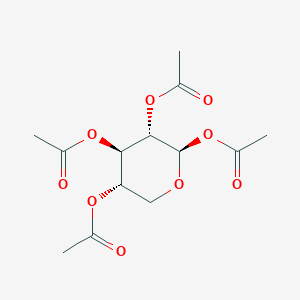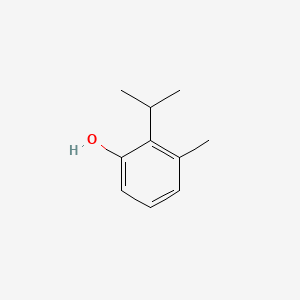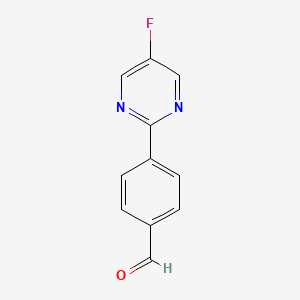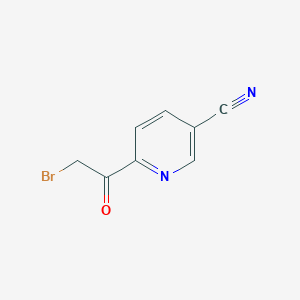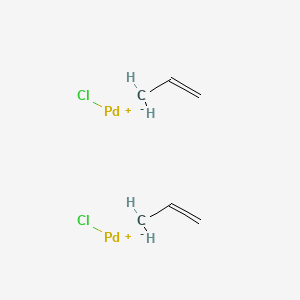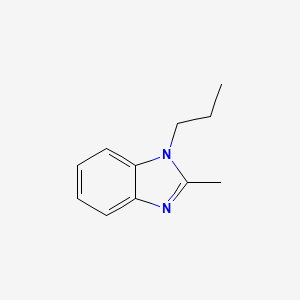
(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol
描述
“(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” is a compound that has been mentioned in patents and scientific literature . It is also referred to as “Compound 1” in some documents . This compound is used in the formulation of high strength/high drug load tablets . It has been found useful for treating hematological disorders such as sickle cell disease, pulmonary disease such as idiopathic pulmonary fibrosis, and hypoxia and hypoxemia conditions .
Synthesis Analysis
The synthesis of “(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” involves complex chemical processes . The details of these processes are often proprietary and are described in patents .Molecular Structure Analysis
The molecular structure of “(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” is complex and involves several heterocyclic compounds . The compound contains a pyrazole ring attached to a pyridine ring via a methanol group .Chemical Reactions Analysis
The chemical reactions involving “(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” are complex and involve several steps . These reactions are often carried out under controlled conditions to ensure the correct formation of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” are important for its use in pharmaceutical formulations . For example, the compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water .未来方向
属性
CAS 编号 |
1446321-93-2 |
|---|---|
产品名称 |
(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol |
分子式 |
C12H15N3O |
分子量 |
217.27 g/mol |
IUPAC 名称 |
[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H15N3O/c1-9(2)15-11(5-7-14-15)12-10(8-16)4-3-6-13-12/h3-7,9,16H,8H2,1-2H3 |
InChI 键 |
FXKDDCBFUOGTQM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

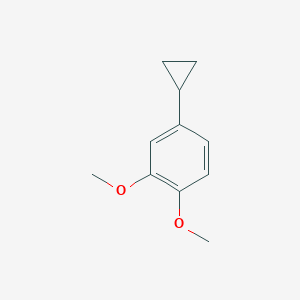

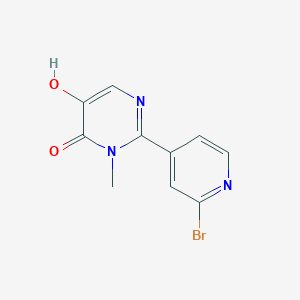
![2-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B8801870.png)
